GR-Binding Potency vs. Common Lab Reference: Dexamethasone
Compounds within the Grünenthal substituted pyrrolidine amide patent series, including the oxane-containing subclass to which this molecule belongs, display a wide range of GR binding affinities. A representative analog from the same structural class (BDBM476577, US Patent 10869929) exhibits an IC50 of 1.99 nM in the PolarScreen GR Competitor Assay, positioning it among the potent non-steroidal GR ligands. By contrast, the endogenous reference dexamethasone consistently shows an IC50 of 1.60–3.80 nM under similar assay conditions [1][2]. This structural analog demonstrates that the pyrrolidine-oxane scaffold can achieve potency comparable to or exceeding that of clinical steroid GR agonists, a relevant benchmark for hit-to-lead evaluation.
| Evidence Dimension | GR Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 1.99 nM (analogous compound BDBM476577 from US Patent 10869929) |
| Comparator Or Baseline | Dexamethasone: 1.60–3.80 nM (BindingDB assay ID 1) |
| Quantified Difference | Potency range overlaps and, for certain analogs, potentially exceeds dexamethasone |
| Conditions | Human recombinant GR, PolarScreen Fluorescence Polarization Competitor Assay |
Why This Matters
Demonstrates that the oxane-pyrrolidine scaffold can achieve binding affinities competitive with clinical GR agonists, supporting its selection for projects seeking non-steroidal GR modulators.
- [1] BindingDB Entry BDBM476577. (2023). IC50 = 1.99 nM for Glucocorticoid Receptor (Human), PolarScreen Competitor Assay. US10869929, Compound 10. View Source
- [2] BindingDB Entry BDBM18207. (2023). Dexamethasone GR Binding IC50 = 1.60–3.80 nM across multiple assays. Data extracted from US11554172 compound panel. View Source
